
zinc;2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of zinc salts with 2,2,6,6-tetramethylheptane-3,5-dione. One common method includes dissolving zinc acetate in a suitable solvent and then adding 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often involves more efficient and scalable techniques. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Zinc;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc complex into lower oxidation states or even elemental zinc.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
科学的研究の応用
Zinc;2,2,6,6-tetramethylheptane-3,5-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry.
作用機序
The mechanism by which zinc;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of zinc with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the zinc ion and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
Copper;2,2,6,6-tetramethylheptane-3,5-dione: Similar in structure but with copper instead of zinc.
Nickel;2,2,6,6-tetramethylheptane-3,5-dione: Another analogous compound with nickel.
Iron;2,2,6,6-tetramethylheptane-3,5-dione: Iron-based complex with similar ligands.
Uniqueness
Zinc;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination chemistry, which imparts distinct stability and reactivity compared to its copper, nickel, and iron counterparts. This uniqueness makes it particularly valuable in applications requiring stable zinc complexes .
特性
分子式 |
C22H38O4Zn |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
zinc;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChIキー |
PHGHHHRCOSRXEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
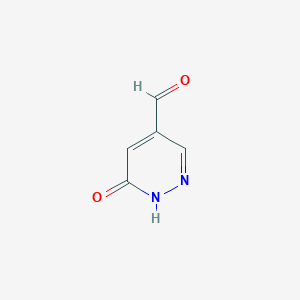
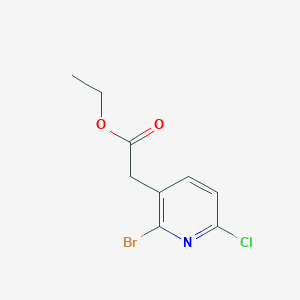
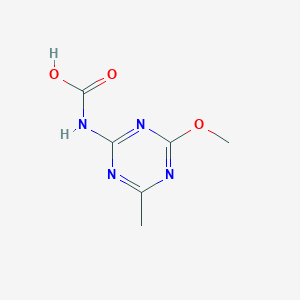

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

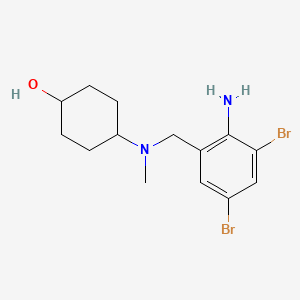
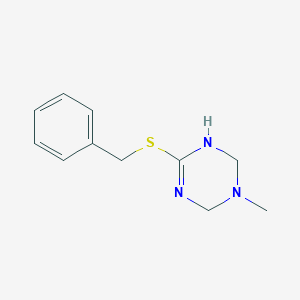

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
